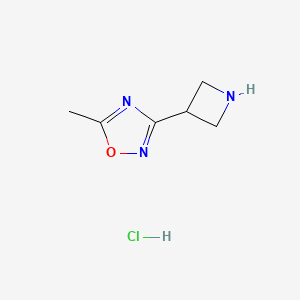

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Vue d'ensemble

Description

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE is a chemical compound with the molecular formula C6H10ClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Méthodes De Préparation

The synthesis of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the cyclization of azetidine with a nitrile oxide intermediate under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Analyse Des Réactions Chimiques

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Research has shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

-

Anticancer Properties

- Compounds similar to 3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride have been investigated for their anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a potential role as chemotherapeutic agents. For example, derivatives have shown effectiveness against breast cancer and leukemia cell lines by triggering cell cycle arrest and promoting programmed cell death.

-

CNS Activity

- There is emerging evidence that oxadiazole derivatives may interact with the central nervous system (CNS). Some studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases or conditions such as anxiety and depression.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds to form the oxadiazole ring.

- Cyclization Reactions : Involving azetidine intermediates which can be cyclized under acidic or basic conditions to yield the desired product.

Case Studies

-

Antibacterial Activity Study

- A study evaluated various oxadiazole derivatives against standard bacterial strains using disc diffusion methods. The results indicated that compounds with the azetidine group showed enhanced antibacterial activity compared to their counterparts without this moiety, highlighting the importance of structural modifications in enhancing efficacy.

-

Anticancer Screening

- A series of analogs were tested for cytotoxicity against multiple cancer cell lines (e.g., MCF-7 for breast cancer). The study found that specific substitutions on the oxadiazole ring significantly influenced potency, with some compounds achieving IC50 values lower than standard chemotherapeutics.

Mécanisme D'action

The mechanism of action of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE can be compared with other similar compounds such as:

- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Activité Biologique

3-(Azetidin-3-yl)-5-methyl-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₆H₉N₃O

- Molecular Weight : 139.16 g/mol

- CAS Number : 1309315-31-8

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives have been widely studied, revealing their potential as therapeutic agents. The specific compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Study Findings :

- A study highlighted that derivatives of 1,3,4-oxadiazole possess antibacterial activities against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

- Compounds with an oxadiazole scaffold have been reported to show effectiveness against drug-resistant strains, making them valuable in combating antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Insights :

Anticancer Activity

Emerging evidence suggests that this compound may also exhibit anticancer properties.

- Case Studies :

- A study on similar oxadiazole compounds showed promising results in inhibiting cancer cell proliferation in various cancer lines including breast and lung cancer cells .

- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, suggesting a mechanism for its anticancer effects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHXMIFVFDFFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.